![molecular formula C10H5N3O B12871626 4-Cyanobenzo[d]oxazole-2-acetonitrile CAS No. 1806280-43-2](/img/structure/B12871626.png)
4-Cyanobenzo[d]oxazole-2-acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyanobenzo[d]oxazole-2-acetonitrile is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a nitrile group and a benzoxazole ring in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanobenzo[d]oxazole-2-acetonitrile typically involves the cyclization of 2-aminophenol with an appropriate nitrile compound. One common method includes the reaction of 2-aminophenol with an aromatic aldehyde in the presence of a catalyst such as titanium dioxide-zirconium dioxide in acetonitrile at 60°C . The reaction yields the desired benzoxazole derivative with high efficiency.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as nanocatalysts and ionic liquid catalysts are often employed to improve reaction efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Cyanobenzo[d]oxazole-2-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Oxazole derivatives.
Reduction: Amino-benzoxazole derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
4-Cyanobenzo[d]oxazole-2-acetonitrile has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, including as a scaffold for drug discovery.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-Cyanobenzo[d]oxazole-2-acetonitrile involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with various enzymes and receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to the modulation of biological pathways, resulting in the observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Benzoxazole: A parent compound with similar structural features but lacking the nitrile group.
2-Aminobenzoxazole: A derivative with an amino group instead of a nitrile group.
4-Cyanobenzoxazole: A compound with a similar nitrile group but different substitution pattern.
Uniqueness: 4-Cyanobenzo[d]oxazole-2-acetonitrile is unique due to the presence of both the benzoxazole ring and the nitrile group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile synthetic applications and potential therapeutic uses .
Eigenschaften
CAS-Nummer |
1806280-43-2 |
|---|---|
Molekularformel |
C10H5N3O |
Molekulargewicht |
183.17 g/mol |
IUPAC-Name |
2-(cyanomethyl)-1,3-benzoxazole-4-carbonitrile |
InChI |
InChI=1S/C10H5N3O/c11-5-4-9-13-10-7(6-12)2-1-3-8(10)14-9/h1-3H,4H2 |
InChI-Schlüssel |
CUGBDLJCEYZKMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)OC(=N2)CC#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


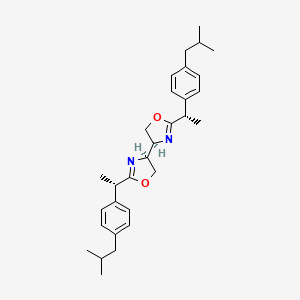
![2-Methylpropyl 2-[1-(4-methoxyphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate](/img/structure/B12871549.png)
![2-Acetylbenzo[d]oxazole-6-carbonitrile](/img/structure/B12871556.png)
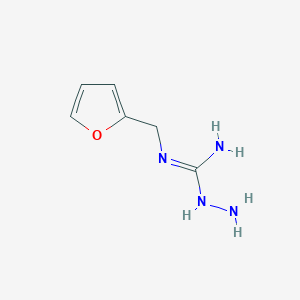
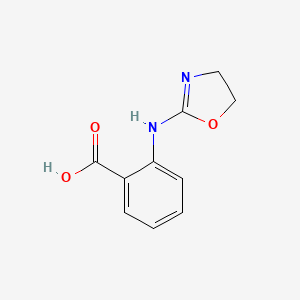
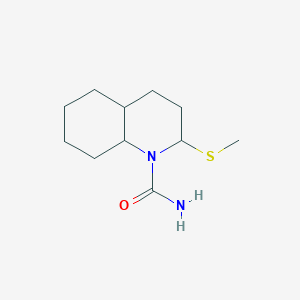
![(Dicyclohexyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)-5-phosphanyl)(2-propyl-4,5-dihydrofuran-3-yl)gold](/img/structure/B12871582.png)
![1-(6-Ethoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12871585.png)
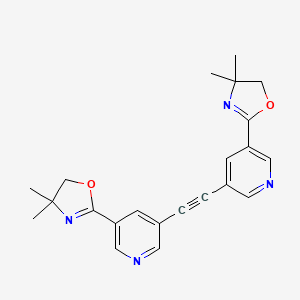
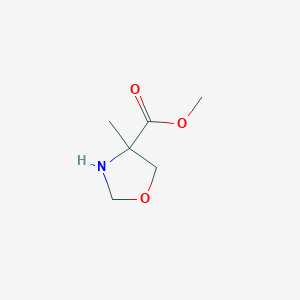
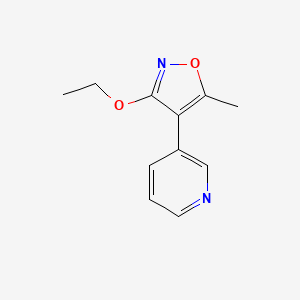
![4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12871623.png)
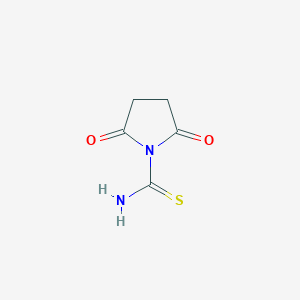
![3-(2-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12871644.png)
